molecular formula C7H6BrI B047834 2-Bromo-1-iodo-4-methylbenzene CAS No. 71838-16-9

2-Bromo-1-iodo-4-methylbenzene

Cat. No. B047834
CAS RN: 71838-16-9
M. Wt: 296.93 g/mol
InChI Key: PLAKKSAFIZVHJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo- and iodo-substituted benzene derivatives, including compounds similar to 2-Bromo-1-iodo-4-methylbenzene, involves several key methods. One approach is through the bromination of benzene derivatives, utilizing bromine in the presence of a catalyst or under specific conditions to introduce bromo groups into the benzene ring. This process can be tailored to achieve regioselective bromination, creating various brominated intermediates essential for further chemical transformations (Xuan et al., 2010).

Molecular Structure Analysis

The molecular structure of halogen-substituted benzene derivatives, including 2-Bromo-1-iodo-4-methylbenzene, is characterized by the presence of halogen atoms (bromine and iodine) attached to the benzene ring. These halogen atoms significantly influence the compound's physical and chemical properties. X-ray diffraction studies provide insight into these compounds' crystal and molecular structures, revealing the impact of halogen substitution on the benzene ring's geometry and the intermolecular interactions that dictate the compound's solid-state structure (Hamdouni et al., 2019).

Chemical Reactions and Properties

2-Bromo-1-iodo-4-methylbenzene undergoes various chemical reactions, leveraging the reactivity of the bromo and iodo groups. These reactions include nucleophilic substitution, where the halogen atoms can be replaced by other groups, and coupling reactions catalyzed by metals like copper, which form new carbon-carbon or carbon-heteroatom bonds. Such transformations are pivotal in synthesizing complex organic molecules and polymers (Lu et al., 2007).

Physical Properties Analysis

The physical properties of 2-Bromo-1-iodo-4-methylbenzene, such as melting point, boiling point, and solubility, are influenced by the presence of bromo and iodo groups. These groups increase the compound's molecular weight and size, affecting its volatility and interactions with solvents. Vapor pressure and enthalpy measurements provide quantitative data on these properties, helping predict the compound's behavior in various conditions (Verevkin et al., 2015).

Scientific Research Applications

  • The cobalt-copper-bromide catalyst system, which can be applied to compounds like 2-Bromo-1-iodo-4-methylbenzene, is effective in oxidizing methylbenzenes. This results in high-selectivity benzyl acetates and benzaldehydes, potentially useful in the oxidation of polymethylbenzene (Okada & Kamiya, 1981).

  • 1-Bromo-2,4-dinitrobenzene, a related compound, has been synthesized with high yield and purity, making it useful in the production of medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).

  • 1-Bromo-4-methylselenobenzene, which shares a similar structure, is a planar molecule with two C-H hydrogen bonds, forming a herring-bone pattern in its crystal packing (Sørensen & Stuhr-Hansen, 2009).

  • The oxidation of iodo- and bromo-substituted polymethylbenzenes, including derivatives of 2-Bromo-1-iodo-4-methylbenzene, leads to the formation of iodo- and bromobenzyl alcohols (Sandzhieva et al., 2018).

  • 2,4-Dihalogenofluorobenzene derivatives, similar in structure to 2-Bromo-1-iodo-4-methylbenzene, show promising antibacterial and antifungal activities, highlighting potential applications in pharmaceuticals and cosmetics (Katırcıoğlu et al., 2007).

  • The CuI-catalyzed domino process involving 1-bromo-2-iodobenzenes and beta-keto esters, similar to 2-Bromo-1-iodo-4-methylbenzene, leads to 2,3-disubstituted benzofurans. This method offers potential for diverse benzofuran structures (Lu et al., 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-bromo-1-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAKKSAFIZVHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347849
Record name 3-Bromo-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-iodo-4-methylbenzene

CAS RN

71838-16-9
Record name 3-Bromo-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-iodotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
L Liu, H Doucet - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
… A quite similar 3a:3b ratio (12:88) was obtained using 2-bromo-1-iodo-4-methylbenzene. With 4-fluoro and 4-chloro-substituted 2-bromo-1-iodobenzene the a:b ratios were 34:66 and 36…
Number of citations: 2 onlinelibrary.wiley.com
T Kawase, A Konishi, Y Hirao… - … A European Journal, 2009 - Wiley Online Library
… 2-Bromo-4-methyl-1-(2-trimethylsilylethynyl)benzene (4): A solution of 2-bromo-1-iodo-4-methylbenzene (15.4 g, 51.9 mmol), [PdCl 2 (PPh 3 ) 2 ] (0.666 g, 0.95 mmol), and copper(I) …
V Snieckus, S Gupta - Synfacts, 2016 - thieme-connect.com
… Of particular interest is the reaction of 2-phenylquinazolinones (1a) with unsymmetrical 2-bromo-1-iodo-4-methylbenzene to give product 3n exclusively by preferential C–H arylation at …
Number of citations: 0 www.thieme-connect.com
J Zhang, X Shi, H Doucet - European Journal of Organic …, 2021 - Wiley Online Library
… 4-(trifluoromethyl)benzene than 2-bromo-1-iodo-4-methylbenzene to palladium (Scheme 7). … phenylpyrrole (0.214 g, 1.5 mmol) and 2-bromo-1-iodo-4-methylbenzene (0.297 g, 1 mmol), …
L Liu, HY Huang, H Doucet - Applied Organometallic …, 2022 - Wiley Online Library
… From 1-phenylimidazole (0.144 g, 1 mmol) and 2-bromo-1-iodo-4-methylbenzene (0.297 g, 1 mmol), product 2 was obtained in 42% yield (0.097 g) as a yellow solid: mp 160–162C. H …
Number of citations: 4 onlinelibrary.wiley.com
L Liu, H Doucet - Synthesis, 2023 - thieme-connect.com
The reactivity of 1,2-dihalobenzenes in palladium-catalyzed C–H bond functionalization is more difficult to control than that of 1,3- and 1,4-dihalobenzenes because of a possible Pd 1,4-…
Number of citations: 1 www.thieme-connect.com
DK Li, B Zhang, Q Ye, W Deng, ZY Xu - Organometallics, 2022 - ACS Publications
… Similarly, with 2-bromo-1-iodo-4-methylbenzene (1c), the Pd intermediate undergoes the migratory insertion step with alkynes followed by carbonyl insertion to generate the …
Number of citations: 7 pubs.acs.org
P Camargo Solórzano, F Brigante… - The Journal of …, 2018 - ACS Publications
… 2-bromo-1-iodo-4-methylbenzene (5b) and 2-bromo-1-iodo-4-(trifluoromethoxy)benzene (5c) were synthesized from their respective o-bromoaniline derivatives following the procedure …
Number of citations: 27 pubs.acs.org
GPM van Klink, HJR de Boer, G Schat… - …, 2002 - ACS Publications
… 2-Bromo-1-iodo-4-methylbenzene (24). A solution of 4.55 g (65.9 mmol) of NaNO 2 in 40 mL of water was added dropwise to an ice-cooled solution of 10.67 g (57.4 mmol) of 2-bromo-4-…
Number of citations: 85 pubs.acs.org
M Huang, J Hou, R Yang, L Zhang, X Zhu, Y Wan - Synthesis, 2014 - thieme-connect.com
… According to method B, 2-bromo-1-iodo-4-methylbenzene (297 mg, 1.0 mmol) was treated with 2-aminobenzenethiol (150 mg, 1.2 mmol) at 90 C for 15 h. The crude product was …
Number of citations: 14 www.thieme-connect.com

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